SB-611812

Description

Properties

IUPAC Name |

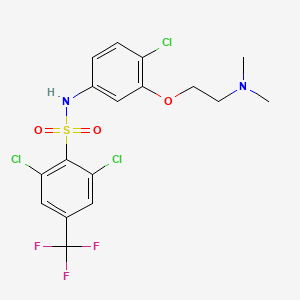

2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZHOFJFIOCYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SB-611812

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor implicated in a range of cardiovascular pathologies. This technical guide delineates the core mechanism of action of SB-611812, focusing on its interaction with the UTR and the subsequent modulation of downstream signaling pathways. The document provides a comprehensive overview of the pharmacological data, detailed experimental protocols from key studies, and visual representations of the relevant biological pathways and experimental workflows. Notably, extensive investigation has not revealed evidence for SB-611812 activity as a urate transporter 1 (URAT1) inhibitor.

Core Mechanism of Action: Urotensin-II Receptor Antagonism

The primary and well-established mechanism of action for SB-611812 is its function as a selective antagonist at the urotensin-II receptor (UTR).[1][2][3] Urotensin-II (U-II) is a potent vasoactive peptide that, upon binding to its receptor, initiates a cascade of intracellular signaling events with significant effects on the cardiovascular system.[4] SB-611812 competitively binds to the UTR, thereby blocking the binding of the endogenous ligand U-II and inhibiting its downstream effects. This antagonist has demonstrated high selectivity for the UTR and is reported to be devoid of any intrinsic agonist activity.[1][5]

The UTR is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[6] Antagonism of the UTR by SB-611812 prevents the activation of this signaling cascade, which has been shown to be upregulated in various cardiovascular disease states, including heart failure, hypertension, and atherosclerosis.[5]

Quantitative Pharmacological Data

The potency and selectivity of SB-611812 as a UTR antagonist have been quantified in several key studies. The following table summarizes the available quantitative data.

| Parameter | Species | Assay System | Value | Reference |

| Ki | Rat | Recombinant Urotensin-II Receptor Binding Assay | 121 nM | [1] |

| pA2 | Rat | Urotensin-II Induced Aortic Contraction | 6.59 | [1][5] |

| IC50 | Human | U-II-induced proliferation of neonatal cardiac fibroblasts | 1 µM | [3] |

Signaling Pathways Modulated by SB-611812

By blocking the urotensin-II receptor, SB-611812 inhibits the activation of multiple downstream signaling pathways that are implicated in pathological cardiovascular remodeling, vasoconstriction, and cell proliferation.

References

- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Urotensin-II receptor blockade with SB-611812 attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SB-611812: A Selective Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II (U-II) receptor (UT), a G-protein coupled receptor implicated in a range of cardiovascular and other physiological processes. Urotensin-II is recognized as the most potent endogenous vasoconstrictor, and its system is upregulated in various disease states, including heart failure, hypertension, and atherosclerosis. This technical guide provides a comprehensive overview of SB-611812, including its mechanism of action, pharmacological properties, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of the urotensinergic system and the development of related therapeutics.

Introduction

The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its receptor (UT), plays a significant role in cardiovascular homeostasis.[1] The potent vasoconstrictor effects of U-II, coupled with its involvement in cellular proliferation and remodeling, have made the UT receptor a compelling target for therapeutic intervention in cardiovascular diseases.[1][2] SB-611812 has emerged as a key pharmacological tool for investigating the physiological and pathological roles of the U-II system. This document details the technical aspects of SB-611812, from its molecular interactions to its effects in preclinical models.

Mechanism of Action

SB-611812 functions as a competitive antagonist at the urotensin-II receptor. By binding to the UT receptor, it prevents the endogenous ligand U-II from initiating its downstream signaling cascade. The UT receptor is primarily coupled to the Gq/11 class of G-proteins.[3] Activation of the UT receptor by U-II leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade culminates in a variety of cellular responses, including vasoconstriction, cardiac hypertrophy, and cell proliferation.[3] SB-611812 effectively blocks these downstream effects by preventing the initial binding of U-II to its receptor.

Signaling Pathway of Urotensin-II Receptor Antagonism by SB-611812

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of SB-611812.

Table 1: In Vitro Binding Affinity of SB-611812

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | Urotensin-II Receptor | 6.6 | [5] |

| Ki | Rat | Urotensin-II Receptor | 121 nM | [5] |

| pKi | Rat | Urotensin-II Receptor | 6.92 | [5] |

Table 2: In Vitro Functional Activity of SB-611812

| Assay | Species/Cell Line | Parameter | Value | Reference |

| U-II-induced fibroblast proliferation | Neonatal Rat Cardiac Fibroblasts | IC50 | 1 µM | [2] |

| U-II-induced aortic contraction | Rat Aorta | pA2 | 6.59 | [6][7] |

Table 3: In Vivo Efficacy of SB-611812

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat model of cardiac remodeling (coronary artery ligation) | 30 mg/kg/day (gavage) for 8 weeks | Attenuated cardiac remodeling, reduced myocardial interstitial fibrosis, and improved cardiac function. | [2] |

| Rat model of restenosis (balloon angioplasty) | 30 mg/kg/day for 28 days | Significantly less intimal thickening compared to vehicle-treated animals. | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SB-611812 are provided below.

Radioligand Binding Assay for Urotensin-II Receptor

This protocol is designed to determine the binding affinity of compounds for the urotensin-II receptor using a competitive binding format with radiolabeled urotensin-II.

Materials:

-

Membrane preparations from cells expressing the urotensin-II receptor.

-

[¹²⁵I]U-II (radioligand).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

SB-611812 and other test compounds.

-

Non-specific binding control: High concentration of unlabeled U-II (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.

-

Add 50 µL of [¹²⁵I]U-II (final concentration ~0.1-0.5 nM) to all wells.

-

Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to antagonize U-II-induced increases in intracellular calcium in cells expressing the UT receptor.

Materials:

-

Cells stably expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and black-walled, clear-bottom 96-well or 384-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Urotensin-II (agonist).

-

SB-611812 and other test compounds.

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Prepare the dye-loading solution containing the calcium-sensitive dye according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes to allow for dye loading.

-

During the incubation, prepare a plate containing various concentrations of the antagonist (SB-611812) and a plate with the agonist (U-II) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

After dye loading, wash the cells with assay buffer.

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

The instrument will first add the antagonist solutions to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

-

The instrument will then add the agonist solution and immediately begin measuring fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

The ability of the antagonist to inhibit the agonist-induced fluorescence increase is used to determine its IC₅₀ value.

Experimental Workflow: Calcium Mobilization Assay (FLIPR)

Rat Aortic Ring Contraction Assay

This ex vivo assay assesses the functional antagonism of SB-611812 on U-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Urotensin-II.

-

SB-611812.

-

Organ bath system with force transducers.

-

95% O₂ / 5% CO₂ gas mixture.

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).

-

After washing out the KCl, pre-incubate the rings with various concentrations of SB-611812 or vehicle for 30 minutes.

-

Generate a cumulative concentration-response curve to U-II.

-

The antagonistic effect of SB-611812 is determined by the rightward shift of the U-II concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.

Synthesis

Plausible Synthetic Pathway for SB-611812

Conclusion

SB-611812 is a valuable pharmacological tool for the investigation of the urotensinergic system. Its selectivity and antagonist properties have been instrumental in elucidating the role of the UT receptor in cardiovascular pathophysiology. This technical guide provides a consolidated resource of its pharmacological data and relevant experimental protocols to aid researchers in their study of this important signaling pathway and the development of novel therapeutics targeting the urotensin-II receptor.

References

- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 2. Urotensin-II receptor blockade with SB-611812 attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SB-611812 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

SB-611812: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR). Urotensin-II, a cyclic peptide, is the most potent vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. Consequently, the development of UT receptor antagonists like SB-611812 has been a significant area of research for potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SB-611812, intended to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

SB-611812 is a synthetic, small-molecule compound. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of SB-611812

| Property | Value |

| IUPAC Name | 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide |

| Molecular Formula | C₁₇H₁₆Cl₃F₃N₂O₃S |

| Molecular Weight | 491.7 g/mol [1] |

| CAS Number | 345892-71-9[1] |

| Appearance | Solid[1] |

| Solubility | Soluble in DMSO (10 mM)[1] |

| SMILES | CN(C)CCOc1cc(ccc1Cl)NS(=O)(=O)c1c(Cl)cc(cc1Cl)C(F)(F)F |

| InChI Key | UIZHOFJFIOCYLH-UHFFFAOYSA-N |

Pharmacological Properties

SB-611812 functions as a competitive antagonist of the urotensin-II receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, urotensin-II, to its receptor, thereby inhibiting the downstream signaling cascades.

Table 2: Pharmacological Profile of SB-611812

| Parameter | Species | Value |

| Binding Affinity (Ki) | Rat | 121 nM[1] |

| Functional Antagonism (pA2) | Rat (aorta) | 6.59[1] |

Mechanism of Action

Urotensin-II binding to its G-protein coupled receptor (UT receptor) primarily activates the Gαq subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation contribute to a variety of cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.

SB-611812 competitively binds to the UT receptor, preventing the conformational changes induced by urotensin-II and thereby blocking the initiation of this signaling pathway.

Preclinical Efficacy

In a rat model of ischemia induced by ligation of the left anterior descending (LAD) artery, administration of SB-611812 (30 mg/kg) was shown to decrease myocardial interstitial fibrosis and the ratio of collagen I to collagen III.[1] This suggests a potential therapeutic role for SB-611812 in cardiac remodeling following ischemic injury.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the urotensin-II receptor.

Objective: To determine the inhibitory constant (Ki) of SB-611812 for the urotensin-II receptor.

Materials:

-

Cell membranes expressing the urotensin-II receptor (e.g., from recombinant cell lines or tissue homogenates).

-

Radiolabeled urotensin-II (e.g., [¹²⁵I]-urotensin-II).

-

SB-611812 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of SB-611812 in binding buffer.

-

In a reaction tube, add the cell membranes, a fixed concentration of [¹²⁵I]-urotensin-II, and either vehicle (for total binding), a saturating concentration of unlabeled urotensin-II (for non-specific binding), or a specific concentration of SB-611812.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SB-611812 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Myocardial Ischemia

This protocol outlines a general procedure for inducing myocardial ischemia in rats to evaluate the efficacy of SB-611812.

Objective: To assess the effect of SB-611812 on cardiac remodeling following myocardial infarction.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats (e.g., with ketamine/xylazine).

-

Intubate the animals and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the appearance of a pale area in the myocardium.

-

Administer SB-611812 or vehicle (e.g., by oral gavage) at a predetermined dose (e.g., 30 mg/kg/day) starting shortly after the ligation and continuing for the duration of the study (e.g., 4-8 weeks).

-

Monitor the animals for the study period.

-

At the end of the study, euthanize the animals and harvest the hearts.

-

Perform histological analysis (e.g., Masson's trichrome staining) to assess the extent of myocardial fibrosis.

-

Perform biochemical analysis (e.g., Western blot) to quantify collagen I and III levels.

Summary and Future Directions

SB-611812 is a valuable research tool for investigating the physiological and pathological roles of the urotensin-II system. Its selectivity and antagonist activity make it suitable for in vitro and in vivo studies aimed at understanding the therapeutic potential of UT receptor blockade. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in a broader range of cardiovascular and other disease models. While preclinical data are promising, no clinical trial information for SB-611812 is publicly available at this time. The development of UT receptor antagonists remains an active area of investigation for new therapeutic strategies.

References

An In-Depth Technical Guide to SB-611812 (CAS Number: 345892-71-9): A Selective Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor implicated in a range of cardiovascular and renal pathologies. This technical guide provides a comprehensive overview of SB-611812, including its mechanism of action, key pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the urotensin-II signaling pathway. The information presented is intended to support further research and development of urotensin-II receptor antagonists as potential therapeutic agents.

Introduction

Urotensin-II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1] It exerts its effects through the urotensin-II receptor (UTR), also known as GPR14, which is expressed in various tissues, including the cardiovascular system, kidneys, and central nervous system.[2][3] The U-II/UTR system is implicated in the pathophysiology of several diseases, including hypertension, heart failure, atherosclerosis, and renal dysfunction.[2] Consequently, the development of selective UTR antagonists represents a promising therapeutic strategy.

SB-611812 has emerged as a key pharmacological tool for investigating the roles of the U-II/UTR system. It is a non-peptide antagonist, which offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based antagonists.[4] Studies have demonstrated its efficacy in animal models of cardiovascular disease, such as attenuating cardiac remodeling and dysfunction in a rat model of congestive heart failure induced by coronary ligation.[4][5]

Physicochemical Properties

| Property | Value |

| CAS Number | 345892-71-9 |

| Molecular Formula | C₁₇H₁₆Cl₃F₃N₂O₃S |

| Molecular Weight | 491.7 g/mol |

| IUPAC Name | N-(4-chloro-3-(2-(dimethylamino)ethoxy)phenyl)-2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide |

| Canonical SMILES | CN(C)CCOC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |

Pharmacology

Mechanism of Action

SB-611812 acts as a selective and competitive antagonist at the urotensin-II receptor. By binding to the UTR, it blocks the binding of the endogenous ligand, urotensin-II, thereby inhibiting its downstream signaling pathways. The UTR is primarily coupled to Gαq/11 G-proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and fibrosis.[2][6]

Quantitative Pharmacological Data

The following table summarizes the available in vitro binding affinity and functional antagonism data for SB-611812.

| Species | Receptor | Assay Type | Parameter | Value | Reference |

| Rat | Urotensin-II Receptor | Radioligand Binding | Ki | 121 nM | [Cayman Chemical] |

| Human | Urotensin-II Receptor | Radioligand Binding | pKi | 6.6 | [IUPHAR/BPS Guide to PHARMACOLOGY] |

| Rat | Aorta (isolated) | Functional Antagonism | pA2 | 6.59 | [Cayman Chemical] |

Urotensin-II Receptor Signaling Pathway

The binding of urotensin-II to its receptor initiates a complex signaling cascade, which is inhibited by SB-611812. The following diagram illustrates the key components of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of SB-611812.

Urotensin-II Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of SB-611812 for the urotensin-II receptor.

Materials:

-

Cell membranes expressing the urotensin-II receptor (e.g., from transfected HEK293 cells or rat aortic smooth muscle cells).

-

Radioligand: [¹²⁵I]-Urotensin-II.

-

SB-611812 stock solution.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the UTR in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled U-II (for non-specific binding).

-

50 µL of various concentrations of SB-611812.

-

50 µL of [¹²⁵I]-Urotensin-II (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of SB-611812 by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Model of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation

This in vivo model is used to evaluate the cardioprotective effects of SB-611812.[5]

Animals:

-

Male Sprague-Dawley or Wistar rats (250-300 g).

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

Rodent ventilator.

-

Surgical instruments for thoracotomy.

-

6-0 silk suture.

-

ECG monitoring equipment.

-

SB-611812 formulation for oral gavage.

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and intubate it with an endotracheal tube. Connect the tube to a rodent ventilator.

-

Surgical Preparation: Shave the chest area and sterilize the skin. Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

-

LAD Ligation: Gently retract the ribs to visualize the heart. Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

-

Induction of Ischemia: Tightly tie the suture to occlude the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.

-

Drug Administration: Administer SB-611812 (e.g., 30 mg/kg/day) or vehicle via oral gavage, starting before the surgery and continuing for the duration of the study (e.g., 8 weeks).[5]

-

Closure: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia.

-

Endpoint Analysis: At the end of the study period, assess cardiac function (e.g., by echocardiography), and sacrifice the animals. Harvest the hearts for histological analysis (e.g., infarct size measurement using TTC staining, fibrosis assessment using Masson's trichrome staining) and molecular analysis (e.g., gene expression of fibrotic markers).

Conclusion

SB-611812 is a valuable pharmacological tool for elucidating the physiological and pathological roles of the urotensin-II system. Its selectivity and non-peptide nature make it a promising lead compound for the development of novel therapeutics for cardiovascular and renal diseases. This technical guide provides a foundation of knowledge and experimental protocols to facilitate further research in this area. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential in a broader range of disease models.

References

- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 5. Urotensin-II receptor blockade with SB-611812 attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-611812: A Technical Overview of its Binding Affinity and Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-611812 is a selective, non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II, a potent vasoactive peptide, and its receptor are implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. Consequently, antagonists like SB-611812 represent valuable pharmacological tools for investigating the roles of the urotensinergic system and hold potential as therapeutic agents. This technical guide provides a comprehensive overview of the binding affinity of SB-611812 for the UT receptor, compiling available quantitative data and detailing the experimental methodologies used for its characterization.

Binding Affinity of SB-611812

The binding affinity of SB-611812 for the urotensin-II receptor has been determined in several studies, primarily through competitive radioligand binding assays. The key quantitative metrics reported are the inhibitor constant (Ki) and the pA2 value, which is a measure of antagonist potency derived from functional assays.

| Parameter | Species | Receptor | Value | Reference |

| Ki | Rat | Recombinant Urotensin-II Receptor | 121 nM | [1] |

| pA2 | Rat | Isolated Aorta | 6.59 | [1] |

Note: As of the latest literature review, specific binding kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for SB-611812 have not been publicly reported. The available data focuses on equilibrium binding affinity.

Experimental Protocols

The determination of the binding affinity and functional antagonism of SB-611812 involves standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Competition Binding Assay for Ki Determination

This assay measures the ability of a test compound (SB-611812) to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitor constant (Ki) of SB-611812 for the urotensin-II receptor.

Materials:

-

Receptor Source: Membranes from cells recombinantly expressing the rat urotensin-II receptor.

-

Radioligand: [125I]-Urotensin-II.

-

Test Compound: SB-611812.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of SB-611812.

-

Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of [125I]-Urotensin-II, and varying concentrations of SB-611812. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled urotensin-II).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters trap the receptor membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measurement: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the SB-611812 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of SB-611812 that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for pA2 Determination

This assay measures the ability of an antagonist (SB-611812) to inhibit the functional response induced by an agonist (urotensin-II).

Objective: To determine the pA2 value of SB-611812 in a functional tissue preparation.

Materials:

-

Tissue Preparation: Isolated rat aorta rings.

-

Agonist: Urotensin-II.

-

Antagonist: SB-611812.

-

Organ Bath System: With physiological salt solution, aeration, and a force transducer to measure tissue contraction.

Workflow:

Procedure:

-

Tissue Preparation: Isolate thoracic aorta from rats and cut into rings. Mount the rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (urotensin-II) to determine its EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissues and then incubate them with a fixed concentration of SB-611812 for a predetermined period.

-

Antagonist Concentration-Response Curve: In the continued presence of SB-611812, generate a second concentration-response curve for urotensin-II.

-

Data Analysis:

-

The presence of a competitive antagonist will cause a rightward shift in the agonist concentration-response curve.

-

Calculate the Dose Ratio (DR) , which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Repeat the experiment with several different concentrations of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the slope of the Schild plot should be close to 1. The x-intercept of the regression line is the pA2 value.

-

Urotensin-II Receptor Signaling Pathway

SB-611812 acts by blocking the signaling cascade initiated by the binding of urotensin-II to its G protein-coupled receptor (GPCR).

Conclusion

SB-611812 is a well-characterized antagonist of the urotensin-II receptor with a binding affinity in the nanomolar range. The data presented in this guide, derived from standard and robust pharmacological assays, provide a solid foundation for its use as a research tool in studies of the urotensinergic system. While detailed kinetic binding data is not currently available, the existing affinity and potency values are crucial for designing and interpreting experiments aimed at elucidating the physiological and pathological roles of urotensin-II. Further investigation into the binding kinetics of SB-611812 could provide deeper insights into its mechanism of action and its potential for therapeutic development.

References

SB-611812: A Technical Guide to its Selectivity for the Urotensin-II Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological characteristics of SB-611812, a non-peptide antagonist of the urotensin-II (UT) receptor. The document focuses on the selectivity of SB-611812 for the UT receptor, presenting available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SB-611812 and the Urotensin System

The urotensin-II (U-II) system, comprising the peptide ligand U-II and its G protein-coupled receptor (GPCR), the UT receptor (also known as GPR14), has emerged as a significant area of interest in cardiovascular research. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[1] The binding of U-II to the UT receptor initiates a cascade of intracellular signaling events, primarily through the Gαq subunit, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) triphosphate (IP₃) and the subsequent mobilization of intracellular calcium, culminating in smooth muscle contraction.[2][3]

SB-611812 has been identified as a selective antagonist of the UT receptor. Its ability to block the effects of U-II suggests potential therapeutic applications in conditions where the U-II system is pathologically activated, such as cardiovascular diseases. This guide delves into the specifics of its receptor selectivity.

Quantitative Data on Receptor Affinity and Potency

Table 1: Binding Affinity of SB-611812 for the Rat UT Receptor

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) |

| SB-611812 | Urotensin-II (UT) | Rat | Radioligand Binding | 121[4] |

Table 2: Functional Antagonist Potency of SB-611812

| Compound | Tissue | Species | Agonist | pA₂ |

| SB-611812 | Isolated Aorta | Rat | Urotensin-II | 6.59[4] |

Note on Selectivity: Qualitative studies have demonstrated that SB-611812 does not inhibit contractions of isolated rat aorta induced by potassium chloride, endothelin-1, angiotensin II, or phenylephrine, indicating its selectivity for the UT receptor over the mechanisms mediating these responses.[4] However, quantitative binding or functional data (e.g., Kᵢ or IC₅₀ values) for SB-611812 at other specific receptors are not available in the reviewed literature. For context, a similar non-peptide UT receptor antagonist, SB-706375, demonstrated over 100-fold selectivity for the human UT receptor when screened against a panel of 86 different receptors, ion channels, and enzymes.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity and functional antagonism of compounds like SB-611812.

Radioligand Binding Assay for UT Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the UT receptor.

Objective: To determine the inhibitory constant (Kᵢ) of SB-611812 for the UT receptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the rat UT receptor.

-

Radioligand: [¹²⁵I]-Urotensin-II.

-

Test Compound: SB-611812.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the UT receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of [¹²⁵I]-Urotensin-II (typically at or below its Kₔ).

-

Increasing concentrations of the unlabeled test compound, SB-611812.

-

For determination of non-specific binding, add a high concentration of unlabeled U-II.

-

For determination of total binding, add binding buffer instead of a competing ligand.

-

-

Incubation: Initiate the binding reaction by adding a specific amount of membrane protein to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Isolated Rat Aorta Contraction Assay for Functional Antagonism

This protocol describes an ex vivo functional assay to determine the antagonist potency (pA₂) of SB-611812.

Objective: To determine the ability of SB-611812 to inhibit U-II-induced vasoconstriction in isolated rat aorta.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Urotensin-II (agonist).

-

SB-611812 (antagonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick if required.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Viability Check: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams. During this period, replace the bath solution every 15-20 minutes. Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Antagonist Incubation: After washing out the KCl and allowing the tissue to return to baseline, incubate the aortic rings with a specific concentration of SB-611812 or vehicle for a predetermined period (e.g., 30-60 minutes).

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for U-II by adding the agonist in a stepwise, cumulative manner to the organ bath. Record the resulting contractile force.

-

Data Analysis: Construct concentration-response curves for U-II in the absence and presence of different concentrations of SB-611812. Perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Visualizations

The following diagrams illustrate the UT receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

Caption: Urotensin-II Receptor Signaling Pathway and Point of SB-611812 Antagonism.

Caption: Workflow for Radioligand Binding Assay to Determine SB-611812 Affinity.

References

- 1. Urotensin-II receptor blockade with SB-611812 attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular modeling studies, and preliminary pharmacological characterization of all possible 2-(2'-sulfonocyclopropyl)glycine stereoisomers as conformationally constrained L-homocysteic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2001045694A1 - Urotensin-ii receptor antagonists - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of SB-611812

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on SB-611812. A comprehensive search has revealed a significant lack of data regarding the pharmacokinetics of this compound. The information presented herein is intended for research and informational purposes only.

Introduction

SB-611812 is a selective, non-peptide antagonist of the urotensin-II receptor (UTR). Urotensin-II (U-II) is a potent vasoactive peptide implicated in the pathophysiology of various cardiovascular diseases. By blocking the UTR, SB-611812 has been investigated as a potential therapeutic agent for conditions such as restenosis and heart failure. This guide provides a detailed overview of the known pharmacodynamics of SB-611812 and highlights the current gap in knowledge regarding its pharmacokinetic profile.

Pharmacodynamics

The primary mechanism of action of SB-611812 is the competitive antagonism of the urotensin-II receptor. U-II, the endogenous ligand for UTR, is a potent vasoconstrictor, and its signaling is associated with cellular proliferation and fibrosis.[1][2] By blocking this interaction, SB-611812 mitigates the downstream effects of U-II signaling.

Receptor Binding and Potency

In vitro studies have characterized the binding affinity and functional antagonism of SB-611812 at the rat urotensin-II receptor.

| Parameter | Value | Species | Assay System | Reference |

| Ki | 121 nM | Rat | Recombinant UTR | [Source 1] |

| pA2 | 6.59 | Rat | Isolated aorta contraction | [Source 1] |

| Inhibitory Concentration | 1 µM | Rat | Inhibition of U-II mediated fibroblast proliferation | [Source 2] |

Signaling Pathway

Urotensin-II binding to its G-protein coupled receptor (UTR) activates downstream signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction, cellular hypertrophy, and fibrosis. SB-611812, as a UTR antagonist, blocks the initial binding of U-II, thereby inhibiting this entire signaling cascade.

In Vivo Efficacy

SB-611812 has demonstrated efficacy in preclinical rat models of cardiovascular disease. In a rat model of ischemia induced by left anterior descending (LAD) artery ligation, administration of SB-611812 (30 mg/kg) was shown to decrease myocardial interstitial fibrosis and the ratio of collagen I to collagen III.[1] Another study in a rat model of congestive heart failure following coronary artery ligation showed that daily treatment with SB-611812 (30 mg/kg/day, gavage) for 8 weeks attenuated cardiac remodeling.[2]

Pharmacokinetics

Despite diligent searches of scientific literature and public databases, no specific pharmacokinetic data for SB-611812 could be found. Information regarding its absorption, distribution, metabolism, excretion (ADME), half-life, bioavailability, and plasma concentration-time profiles is not publicly available. This represents a significant gap in the understanding of the compound's overall pharmacological profile.

The workflow for a typical pharmacokinetic study is outlined below.

Experimental Protocols

Detailed experimental protocols for the studies involving SB-611812 are not fully published. However, based on the available information and standard pharmacological methods, the following outlines the likely methodologies.

In Vitro: Isolated Aortic Ring Assay

This assay is used to determine the functional antagonism of a compound against a vasoconstrictor.

-

Tissue Preparation: Thoracic aortas are excised from rats and cut into rings.

-

Mounting: The rings are mounted in organ baths containing a physiological salt solution, aerated with carbogen (B8564812) (95% O2, 5% CO2), and maintained at 37°C.

-

Equilibration: The rings are allowed to equilibrate under a resting tension.

-

Contraction: A cumulative concentration-response curve to urotensin-II is generated.

-

Antagonism: The experiment is repeated in the presence of increasing concentrations of SB-611812 to determine the shift in the concentration-response curve and calculate the pA2 value.

In Vivo: Coronary Artery Ligation Model in Rats

This model is used to induce myocardial infarction and subsequent heart failure to study the effects of therapeutic interventions.

-

Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.

-

Thoracotomy: A left thoracotomy is performed to expose the heart.

-

Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture.

-

Closure: The chest is closed, and the animal is allowed to recover.

-

Drug Administration: SB-611812 (e.g., 30 mg/kg/day via gavage) or vehicle is administered for the specified duration.[2]

-

Endpoint Analysis: After the treatment period, hearts are excised for histological analysis (e.g., Masson's trichrome staining for fibrosis) and biochemical assays (e.g., Western blotting for collagen types).[2]

Conclusion

SB-611812 is a selective urotensin-II receptor antagonist with demonstrated in vitro potency and in vivo efficacy in preclinical models of cardiovascular disease. Its mechanism of action involves the blockade of U-II-mediated signaling pathways that contribute to vasoconstriction and adverse cardiac remodeling. While its pharmacodynamic profile is partially characterized, there is a critical lack of publicly available information on its pharmacokinetics. Further studies are required to elucidate the ADME properties of SB-611812 to fully assess its potential as a therapeutic agent.

References

Urotensin II Signaling and its Antagonism by SB-611812: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent cyclic peptide that has garnered significant attention in cardiovascular research.[1][2][3] Initially isolated from the goby fish, this neurohormone is now recognized as the most potent endogenous vasoconstrictor identified to date.[1][2][3] U-II exerts its diverse physiological and pathological effects through the Urotensin II receptor (UTR), a G-protein coupled receptor (GPCR) also known as GPR14.[1][4][5][6][7] The U-II/UTR system is implicated in a range of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure, making it a compelling target for therapeutic intervention.[1][5][6] This technical guide provides an in-depth overview of the Urotensin II signaling pathway and the pharmacological profile of a key antagonist, SB-611812.

The Urotensin II Signaling Pathway

The binding of Urotensin II to its receptor, UTR, primarily initiates a signaling cascade through the Gq alpha subunit of heterotrimeric G-proteins.[1][7][8] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][7] This rapid increase in intracellular calcium is a primary driver of the vasoconstrictive effects of U-II.[1][4] The elevated cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), which can phosphorylate a variety of downstream targets, contributing to cellular responses like smooth muscle contraction and cell growth.[7][10]

Beyond the canonical Gq-PLC-Ca2+ pathway, U-II signaling also involves other important cascades:

-

RhoA/Rho-kinase (ROCK) Pathway: U-II can activate the small GTPase RhoA and its downstream effector ROCK, which plays a crucial role in the sustained contraction of vascular smooth muscle cells.[4][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The UTR can also signal through the MAPK cascade, including the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[6][9] This pathway is often associated with the proliferative and hypertrophic effects of U-II.[6][9]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): In cardiac myocytes, U-II has been shown to activate CaMKII, a key regulator of cardiac hypertrophy and function.[9]

-

NADPH Oxidase Pathway: In skeletal muscle, U-II can increase the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, which can in turn inhibit glucose transport signaling pathways.[11]

The intricate network of signaling pathways activated by Urotensin II underscores its multifaceted role in both normal physiology and disease states.

Caption: The Urotensin II signaling pathway and the inhibitory action of SB-611812.

SB-611812: A Selective Urotensin II Receptor Antagonist

SB-611812 is a non-peptide, selective antagonist of the Urotensin II receptor.[5][12][13][14] Its development has provided a valuable pharmacological tool to investigate the physiological and pathological roles of the U-II system and to explore the therapeutic potential of UTR antagonism.

Chemical and Pharmacological Properties of SB-611812

| Property | Value | Species/System | Reference |

| Chemical Name | 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-benzenesulfonamide | N/A | [4] |

| Molecular Formula | C₁₇H₁₆Cl₃F₃N₂O₃S | N/A | [4] |

| Binding Affinity (Ki) | 121 nM | Recombinant rat UTR | [15] |

| Functional Antagonism (pA2) | 6.59 | Isolated rat aorta | [15] |

| In Vivo Efficacy | Attenuates cardiac remodeling (30 mg/kg/day) | Rat model of ischemic heart disease | [14][16] |

| In Vivo Efficacy | Reduces intimal hyperplasia by 60% (30 mg/kg/day) | Rat model of balloon angioplasty | [5] |

SB-611812 has demonstrated efficacy in preclinical models of cardiovascular disease. In a rat model of ischemic heart disease, treatment with SB-611812 was shown to attenuate cardiac remodeling.[14][16] Furthermore, in a rat model of balloon angioplasty, SB-611812 significantly reduced intimal hyperplasia, suggesting a potential role in preventing restenosis.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the Urotensin II signaling pathway and the effects of its antagonists.

Urotensin II Receptor Binding Assay

This assay is used to determine the binding affinity of compounds for the UTR.

Protocol Outline:

-

Membrane Preparation:

-

Culture cells stably expressing the human or rat Urotensin II receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

In a microplate, combine the cell membrane preparation, a radiolabeled U-II analog (e.g., [¹²⁵I]-U-II) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., SB-611812).

-

For non-specific binding determination, include a high concentration of unlabeled U-II in separate wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Urotensin II receptor binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following UTR activation.

Protocol Outline:

-

Cell Preparation:

-

Seed UTR-expressing cells into a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific duration at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (e.g., SB-611812) for a defined period.

-

Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Initiate fluorescence reading to establish a baseline.

-

Add a specific concentration of U-II (agonist) to all wells and continue to monitor the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the U-II concentration to determine the EC50 value.

-

For antagonist dose-response curves, plot the percentage of inhibition of the U-II response against the logarithm of the antagonist concentration to determine the IC50 value.

-

Caption: Workflow for a calcium mobilization assay to assess UTR antagonism.

ERK1/2 Phosphorylation Western Blot

This assay is used to detect the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Protocol Outline:

-

Cell Treatment and Lysis:

-

Culture cells to an appropriate confluency and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with U-II for various time points or with a U-II antagonist followed by U-II stimulation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

Caption: Workflow for ERK1/2 phosphorylation analysis by Western blot.

Conclusion

The Urotensin II signaling pathway represents a complex and critical regulatory system, particularly within the cardiovascular system. Its dysregulation is increasingly linked to the pathophysiology of several major diseases. The development of selective antagonists like SB-611812 has been instrumental in dissecting the roles of U-II and validating the UTR as a promising therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricacies of U-II signaling and to advance the development of novel therapeutics targeting this important pathway.

References

- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urotensin-II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB-611812 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 14. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urotensin-II receptor blockade with SB-611812 attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-611812: A Technical Guide for GPR14 Research

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

GPR14, also known as the urotensin-II receptor (UT), is a G protein-coupled receptor that has garnered significant interest within the scientific community due to its role in a variety of physiological and pathophysiological processes.[1][2][3] Its endogenous ligand, urotensin-II (U-II), is a potent vasoactive peptide implicated in cardiovascular function, renal physiology, and cellular growth.[4][5] The U-II/GPR14 system is an emerging therapeutic target for conditions such as hypertension, atherosclerosis, and heart failure.[1][4]

SB-611812 has been identified as a selective antagonist of GPR14, making it an invaluable tool for elucidating the function of this receptor.[6][7][8] This technical guide provides a comprehensive overview of SB-611812, including its chemical properties, pharmacological data, and detailed experimental protocols for its use in GPR14 research.

SB-611812: Chemical and Pharmacological Properties

SB-611812 is a non-peptidic, small molecule antagonist of the GPR14 receptor.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-benzenesulfonamide | [9] |

| Molecular Formula | C17H16Cl3F3N2O3S | [9] |

| Molecular Weight | 491.7 g/mol | [9] |

| CAS Number | 345892-71-9 | [9] |

| Solubility | Soluble in DMSO (10 mM) | [9] |

The pharmacological activity of SB-611812 has been characterized in various in vitro assays. A summary of its binding affinity and functional antagonism is presented below.

| Parameter | Species | Value | Assay | Reference |

| pKi | Human | 6.6 | Radioligand Binding | [10] |

| Ki | Rat | 121 nM | Radioligand Binding | [9] |

| pA2 | Rat | 6.59 | Aortic Contraction | [9] |

GPR14 Signaling Pathways

Activation of GPR14 by its ligand, urotensin-II, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in many of the physiological responses mediated by GPR14.[3][11]

In addition to the canonical Gαq/11 pathway, GPR14 activation has also been shown to stimulate other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[1] These pathways are typically associated with cellular growth, proliferation, and inflammation.

GPR14 Signaling Cascade

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of SB-611812 for the GPR14 receptor.

Materials:

-

HEK293 cells stably expressing human or rat GPR14

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [¹²⁵I]-Urotensin-II)

-

SB-611812

-

Non-specific binding control (e.g., unlabeled urotensin-II)

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Culture HEK293-GPR14 cells to confluence.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Resuspend membrane pellets in binding buffer.

-

In a 96-well plate, add membrane suspension, radioligand, and varying concentrations of SB-611812 or unlabeled urotensin-II.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki value for SB-611812.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of SB-611812 to inhibit urotensin-II-induced calcium release in cells expressing GPR14.

Materials:

-

CHO or HEK293 cells stably expressing GPR14

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Urotensin-II

-

SB-611812

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Plate GPR14-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).

-

Wash cells with assay buffer to remove excess dye.

-

Pre-incubate cells with varying concentrations of SB-611812 or vehicle.

-

Stimulate cells with a fixed concentration of urotensin-II (typically EC80).

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Analyze the data to determine the IC50 of SB-611812 for the inhibition of the calcium response.

Calcium Mobilization Assay Workflow

In Vivo Model of Ischemic Heart Disease

SB-611812 has been used to investigate the role of GPR14 in a rat model of myocardial infarction induced by coronary artery ligation.[12]

Animal Model:

-

Male Sprague-Dawley rats

Procedure:

-

Anesthetize the rats.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

-

Administer SB-611812 (e.g., 30 mg/kg/day) or vehicle via oral gavage, starting before or after the ligation procedure and continuing for the duration of the study (e.g., 8 weeks).[12]

-

Monitor cardiac function using techniques such as echocardiography.

-

At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analysis (e.g., fibrosis, gene expression).

References

- 1. mdpi.com [mdpi.com]

- 2. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB-611812 | C17H16Cl3F3N2O3S | CID 10278166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urotensin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. ahajournals.org [ahajournals.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SB-611812 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SB-611812: A Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies involving SB-611812, a selective antagonist of the urotensin-II receptor (UTR). The data and methodologies presented are synthesized from key preclinical research to inform future drug development and scientific investigation.

Introduction

Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors and is implicated in the pathophysiology of various cardiovascular diseases.[1][2][3] It exerts its effects through the urotensin-II receptor (UTR), a G protein-coupled receptor.[4] SB-611812 has been investigated in preclinical models for its potential to mitigate the pathological effects of U-II, particularly in the contexts of vascular restenosis and cardiac remodeling.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of SB-611812.

Table 1: In Vivo Efficacy of SB-611812 in a Rat Model of Balloon Angioplasty-Induced Restenosis

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Intimal Thickening | SB-611812 | 30 mg/kg/day | 60% reduction compared to vehicle | [1] |

Table 2: In Vivo Efficacy of SB-611812 in a Rat Model of Ischemic Heart Disease (Coronary Artery Ligation)

| Parameter | Treatment Group | Dosage | Outcome | Statistical Significance | Reference |

| Myocardial Interstitial Fibrosis | SB-611812 | 30 mg/kg/day | Attenuated | P<0.01 | [5] |

| Endocardial Interstitial Fibrosis | SB-611812 | 30 mg/kg/day | Attenuated | P<0.01 | [5] |

| Collagen Type I:III Ratio | SB-611812 | 30 mg/kg/day | Reduced | P<0.01 | [5] |

Table 3: In Vitro Efficacy of SB-611812 on Cardiac Fibroblast Proliferation

| Cell Type | Stimulus | Inhibitor | Concentration | Outcome | Statistical Significance | Reference |

| Neonatal Cardiac Fibroblasts | Urotensin-II | SB-611812 | 1 µM | Significant inhibition of U-II induced proliferation | P<0.05 | [5] |

Experimental Protocols

The methodologies described below are based on the available information from published preclinical studies.

Animal Models

-

Rat Model of Balloon Angioplasty-Induced Restenosis :

-

Objective : To evaluate the effect of SB-611812 on the development of intimal hyperplasia following vascular injury.[1]

-

Procedure : A balloon catheter is used to induce injury to the carotid artery of the rats. Following the procedure, animals are treated daily with SB-611812 (30 mg/kg/day) or a vehicle control. After a specified period, the arteries are harvested for histological analysis to measure intimal thickening.[1][6]

-

-

Rat Model of Ischemic Heart Disease :

-

Objective : To assess the impact of SB-611812 on cardiac remodeling and fibrosis following myocardial infarction.[5]

-

Procedure : The left anterior descending coronary artery is ligated to induce myocardial infarction. Animals receive either SB-611812 (30 mg/kg/day by gavage) or a vehicle, starting 30 minutes prior to surgery and continuing daily for 8 weeks.[5] Cardiac tissue is then collected for analysis.

-

Histological Analysis

-

Objective : To quantify fibrosis and changes in tissue morphology.

-